molecular formula C17H23NO3S B2539610 3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one CAS No. 1351588-54-9

3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one

Cat. No.: B2539610
CAS No.: 1351588-54-9
M. Wt: 321.44
InChI Key: XSQRVVQPEJQFBL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[45]decan-8-yl}propan-1-one is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including a methoxyphenyl group, an oxathiaazaspirodecane core, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction, which is catalyzed by Lewis acids. This method allows for the formation of the oxaspirocyclic core with high yield and selectivity. The reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and catalyst efficiency. The use of continuous flow reactors may also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The spirocyclic core can participate in nucleophilic substitution reactions, particularly at the oxathiaazaspirodecane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic core and functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one is unique due to its combination of a methoxyphenyl group and an oxathiaazaspirodecane core. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-20-15-5-2-14(3-6-15)4-7-16(19)18-10-8-17(9-11-18)21-12-13-22-17/h2-3,5-6H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQRVVQPEJQFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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